molecular formula C26H24ClN3O4S B11076565 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11076565
M. Wt: 510.0 g/mol
InChI Key: AKLAWYNGXQNTEH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzyl group, and a thioxoimidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and dimethoxybenzyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.

Properties

Molecular Formula

C26H24ClN3O4S

Molecular Weight

510.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O4S/c1-33-22-12-11-17(13-23(22)34-2)16-29-21(15-24(31)28-19-8-6-7-18(27)14-19)25(32)30(26(29)35)20-9-4-3-5-10-20/h3-14,21H,15-16H2,1-2H3,(H,28,31)

InChI Key

AKLAWYNGXQNTEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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